Product packaging for 2H-Pyrano[3,2-h]quinolin-4(3H)-one(Cat. No.:CAS No. 72791-37-8)

2H-Pyrano[3,2-h]quinolin-4(3H)-one

Cat. No.: B11902987
CAS No.: 72791-37-8
M. Wt: 199.20 g/mol
InChI Key: ZILYJIRGVICYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrano[3,2-h]quinolin-4(3H)-one is a heterocyclic compound based on the privileged pyranoquinoline scaffold, recognized for its diverse potential in scientific research. This structural motif is frequently investigated in medicinal chemistry and materials science due to its multifaceted biological activity and optoelectronic properties. In biomedical research, pyranoquinoline-based compounds have demonstrated significant antiproliferative activity against human cancer cell lines. Mechanistic studies on related analogues indicate they can induce cell cycle arrest in the G2/M phase and inhibit in vitro tubulin polymerization, a established target for anticancer agents . Furthermore, this class of compounds is associated with a range of other pharmacological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties . Beyond pharmacology, pyranoquinoline derivatives show substantial promise for optoelectronic and photovoltaic applications . Their inherent electronic characteristics make them suitable candidates for developing thin-film materials in hybrid solar cells, contributing to advancements in sustainable energy technology . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B11902987 2H-Pyrano[3,2-h]quinolin-4(3H)-one CAS No. 72791-37-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72791-37-8

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2,3-dihydropyrano[3,2-h]quinolin-4-one

InChI

InChI=1S/C12H9NO2/c14-10-5-7-15-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-4,6H,5,7H2

InChI Key

ZILYJIRGVICYCL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC3=C2N=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for Pyranoquinoline Systems

Vibrational Spectroscopy (FTIR) in Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of pyranoquinoline systems, FTIR spectra provide characteristic absorption bands that confirm the presence of key structural motifs. For instance, the spectrum of a pyrano[3,2-c]quinolone derivative clearly shows the absence of a cyano group, which was crucial in establishing the correct structure of the reaction product. ekb.eg The analysis of vibrational spectra, often supported by theoretical calculations, allows for the unambiguous characterization of the main vibrational bands. researchgate.net

Key vibrational frequencies observed in pyranoquinoline derivatives include:

N-H Stretching: In derivatives containing amino groups, characteristic stretching vibrations are typically observed in the range of 3300–3500 cm⁻¹. For example, 2-Amino-6-ethyl-5-oxo-4-(4-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile exhibits bands at 3384, 3301, and 3184 cm⁻¹ corresponding to the NH₂ group. ekb.eg

C=O Stretching: The carbonyl group of the quinolinone ring gives rise to a strong absorption band, typically in the region of 1670–1680 cm⁻¹. ekb.eg

C≡N Stretching: For derivatives containing a nitrile group, a sharp absorption is observed around 2190–2200 cm⁻¹. ekb.eg

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also present, though often less specific.

Table 1: Characteristic FTIR Absorption Bands for Functional Groups in Pyranoquinoline Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H (Amino) 3300 - 3500 ekb.eg
C=O (Carbonyl) 1670 - 1680 ekb.eg
C≡N (Nitrile) 2190 - 2200 ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of protons and carbons in a molecule. uncw.edutsijournals.com

¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of proton signals reveal the connectivity of hydrogen atoms. For example, in 4-(4-Fluorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one, the proton signals are well-resolved, allowing for the assignment of each proton to its specific position in the molecule. rsc.org The aromatic protons typically resonate in the downfield region (δ 7.0–8.5 ppm), while aliphatic protons, such as those on the pyran ring, appear at higher field. rsc.org

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. oregonstate.edu The chemical shifts of carbon atoms are sensitive to their electronic environment. libretexts.org For instance, the carbonyl carbon of the quinolinone ring typically appears at a low field (δ > 160 ppm), while carbons in the aromatic rings resonate in the δ 110–150 ppm range. rsc.orgoregonstate.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrano[3,2-c]quinolone Derivative

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
H-4 (pyran) 5.93 (s, 1H) - rsc.org
N-CH₃ 3.53 (s, 3H) 29.22 rsc.org
Aromatic H 7.04-8.22 (m) 114.06 - 159.64 rsc.org
C=O - 159.64 rsc.org

Two-dimensional (2D) NMR techniques are indispensable for elucidating complex molecular structures by revealing correlations between different nuclei. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons. wikipedia.orgyoutube.com Cross-peaks in a COSY spectrum indicate that the two correlated protons are spin-coupled, typically through two or three bonds.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This is extremely useful for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded.

For pyranoquinoline systems, 2D NMR is vital for confirming the regiochemistry of the fused rings and the stereochemistry of substituents. rsc.orgdiva-portal.org For example, HMBC correlations can definitively establish the fusion pattern of the pyran and quinoline (B57606) rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. miamioh.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion with high accuracy. uncw.edu

The fragmentation of pyranoquinoline derivatives under electron ionization (EI) often involves characteristic losses of small molecules or radicals. libretexts.orglibretexts.org For example, the loss of a substituent from the pyran or quinoline ring can lead to the formation of stable fragment ions. Analyzing these fragmentation pathways helps to confirm the proposed structure. libretexts.org

Elemental Analysis and Microanalysis Techniques

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. huji.ac.il This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. ekb.eg The experimentally determined percentages are compared with the calculated values for the proposed structure, and a close agreement (typically within ±0.4%) is considered strong evidence for the compound's identity and purity. huji.ac.il

Solid-State Characterization

While solution-state NMR provides detailed structural information, solid-state characterization techniques, particularly single-crystal X-ray diffraction, offer the ultimate proof of structure. X-ray crystallography provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. The structure of several pyrano[3,2-c]quinolone derivatives has been unequivocally confirmed by X-ray crystallographic analysis. rsc.orgnih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of crystalline solids. For pyranoquinoline derivatives, SCXRD analysis provides unambiguous confirmation of their synthesized structures, including bond lengths, bond angles, and stereochemistry.

For instance, the structure of 4-(4-chlorophenyl)-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one, a related pyrano[3,2-c]quinoline derivative, was confirmed through X-ray crystallographic analysis. nih.gov Similarly, the crystal structures of other related compounds, such as 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, have been determined using SCXRD at low temperatures (123 K) to ensure high resolution. helsinki.fi The data obtained from these studies, including unit cell parameters and space group, are crucial for understanding the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. helsinki.fi

Table 1: Example Crystallographic Data for a Pyrano[2,3-c]pyrazole Derivative Data presented for 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one, a related heterocyclic system, as detailed structural data for the specific target compound is not readily available.

ParameterValueReference
Chemical FormulaC23H18N2O5S nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)9.2368(3) nih.gov
b (Å)11.2319(4) nih.gov
c (Å)11.5458(4) nih.gov
α (°)67.019(3) nih.gov
β (°)87.419(3) nih.gov
γ (°)70.380(3) nih.gov
Volume (ų)1040.12(6) nih.gov

Powder X-ray Diffraction and Crystalline Morphology Analysis (e.g., Miller Indices, Williamson–Hall Analysis)

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine lattice parameters, and analyze microstructural properties like crystallite size and lattice strain. omicsonline.orgmdpi.com For pyranoquinoline derivatives, PXRD confirms the crystalline nature of the synthesized powders and can be used for phase identification by comparing the resulting diffractogram with standard patterns. researchgate.netgmga.com.br

The broadening of diffraction peaks in a PXRD pattern is influenced by both the small size of the crystallites and the presence of strain within the crystal lattice. d-nb.info The Williamson-Hall (W-H) analysis is a common method used to separate these two contributions. researchgate.netoiccpress.com The W-H equation relates the total peak broadening (β) to the crystallite size (D) and the microstrain (ε):

β cos(θ) = (Kλ / D) + 4ε sin(θ)

where θ is the Bragg angle, K is the Scherrer constant (typically ~0.9), and λ is the X-ray wavelength. researchgate.net By plotting β cos(θ) against 4 sin(θ) for multiple diffraction peaks, the crystallite size can be estimated from the y-intercept and the microstrain from the slope of the fitted line. scirp.org Different models within the W-H framework, such as the uniform deformation model (UDM), can be applied to account for the anisotropic nature of the material. d-nb.inforesearchgate.net This analysis provides crucial information on the crystalline quality and morphology of pyranoquinoline powders. researchgate.net

Advanced Optical Spectroscopic Investigations

The electronic and photophysical properties of pyranoquinoline systems are explored using advanced optical spectroscopy. These studies are fundamental to understanding how the molecule interacts with light, which is critical for applications in fields like optical sensing and materials science.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. For pyranoquinoline systems, the absorption spectra typically show distinct bands corresponding to π → π* and n → π* transitions within the conjugated heterocyclic system. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure and substitution patterns. researchgate.net

From the absorption spectra, key parameters such as the molar extinction coefficient (ε), which relates to the probability of a specific electronic transition, can be calculated. researchgate.net Analysis of the absorption coefficient spectra near the absorption edge allows for the determination of the optical energy gap (E_g), which is a critical parameter for semiconductor applications. researchgate.net The nature of the electronic transition (e.g., direct or indirect) can also be elucidated from this analysis. researchgate.net

Table 2: Representative UV-Visible Absorption Data for Related Heterocyclic Systems

Compound ClassSolventAbsorption Maxima λmax (nm)Reference
Pyrano[2,3-b]quinolineMeOH/H₂O~380, ~475 researchgate.net
Pyrano[2,3-f]indolesAcetonitrile350 - 450 nih.gov
Pyridyl-PorphyrinVarious~420 (Soret), 500-650 (Q bands) researchgate.net

Fluorescence Spectroscopy: Emission, Quantum Yields, and Solvent Effects

Fluorescence spectroscopy provides valuable information about the emissive properties of molecules after they have absorbed light. Several pyranoquinoline derivatives are known to exhibit intense fluorescence, often in the blue region of the spectrum. researchgate.net Key parameters obtained from fluorescence studies include the emission maximum (λ_em), the Stokes shift (the difference in energy between the absorption and emission maxima), and the fluorescence quantum yield (Φ_f). nih.gov

The fluorescence quantum yield represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. rsc.org This property is highly dependent on the molecular structure and the surrounding environment. nih.gov The influence of the solvent on the fluorescence properties (solvatochromism) is a critical area of investigation. Changes in solvent polarity can significantly alter the emission wavelength and quantum yield due to differential stabilization of the ground and excited states or by influencing non-radiative decay pathways. rsc.orgnih.gov For example, some related heterocyclic systems show higher quantum yields in less polar solvents, while others exhibit enhanced fluorescence in halogenated solvents due to specific interactions like halogen bonding. nih.govresearchgate.net

Table 3: Fluorescence Quantum Yield (Φfl) Data for Related Heterocyclic Dyes in Various Solvents

Compound ClassSolventQuantum Yield (Φfl)Reference
2-Oxopyrano[3,2-b]indolizinesToluene0.29 - 0.72 researchgate.net
Dichloromethane (DCM)0.56 - 0.92 researchgate.net
Acetonitrile0.62 - 0.88 researchgate.net
Isoquinolinium Derivatives1,1-Dichloroethane0.36 nih.gov
Bromoform0.01 nih.gov
Pyrano[3,2-f] and [2,3-g]indolesAcetonitrile0.30 - 0.89 nih.gov

Compound Reference Table

Theoretical and Computational Studies on 2h Pyrano 3,2 H Quinolin 4 3h One and Analogs

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the structural and electronic properties of complex organic molecules like 2H-Pyrano[3,2-h]quinolin-4(3H)-one and its derivatives. These computational methods provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics, complementing experimental findings.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogs, DFT calculations, often employing the B3LYP/6-311++G(d,p) basis set, are utilized to determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles.

For instance, in a study on pyrano[3,2-c]quinoline derivatives, DFT calculations were used to optimize the molecular geometry. nih.gov The optimized structures are essential for further computational analysis, including the prediction of spectroscopic and reactivity parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. wikipedia.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org For example, in a study of pyrano[3,2-c]quinoline-based 1,3,4-thiadiazole, the HOMO-LUMO energy gap was calculated to be 3.76 eV, indicating significant stability and chemical hardness. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. youtube.com The distribution of these orbitals across the molecule can pinpoint the regions most likely to be involved in chemical reactions.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyrano[3,2-c]quinoline-based 1,3,4-thiadiazole--3.76

This table presents a sample data point for a related compound to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For example, in the study of 3-methoxy flavone (B191248) derivatives, MEP maps were used to correlate the negative potential regions with their anti-picornavirus activities. nih.gov Similarly, for pyranoquinoline compounds, MEP analysis can identify the most likely sites for chemical reactions, guiding the synthesis of new derivatives with desired properties. nih.gov

Prediction of Spectroscopic Parameters (IR, NMR)

Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results to confirm the structure of a synthesized compound.

DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For instance, the IR spectrum of a pyrano[3,2-c]quinoline derivative showed characteristic absorption bands at 3402 cm-1 (O-H), 3304 and 3215 cm-1 (NH2), 1720 cm-1 (C=O of α-pyrone), and 1656 cm-1 (C=O of quinoline). nih.gov

Similarly, theoretical calculations can predict the chemical shifts in 1H and 13C NMR spectra. In the case of various pyrano[3,2-c]quinoline derivatives, the experimental 1H and 13C NMR data have been reported and can be used for comparison with theoretically predicted values. ekb.egnih.gov

Molecular Dynamics Simulations of Pyranoquinoline Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com This technique provides detailed, atomistic-level insights into the interactions between molecules, such as a pyranoquinoline derivative and a biological target, which is often difficult to obtain through experimental methods alone. dovepress.commdpi.com

In the context of pyranoquinoline compounds, MD simulations can be employed to understand their binding modes and stability when interacting with enzymes or receptors. nih.govnih.gov For example, a study on pyrano[3,2-c]quinoline-1,2,3-triazole hybrids as potential anti-diabetic agents used MD simulations to investigate the interactions of the compounds with the α-glucosidase enzyme. nih.gov The simulations revealed that the R-enantiomer of a particular compound formed a more stable complex with the enzyme's active site compared to the S-enantiomer. nih.gov

These simulations can analyze various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

Hydrogen Bond Analysis: To determine the key hydrogen bonding interactions that stabilize the complex.

Solvent Accessible Surface Area (SASA): To measure the exposure of the complex to the solvent.

By providing a dynamic picture of molecular interactions, MD simulations play a crucial role in drug design and in understanding the mechanism of action of bioactive compounds like pyranoquinolines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery and development, as it allows for the prediction of the activity of new, unsynthesized compounds.

Derivation of Molecular Descriptors for SAR Studies

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For pyrano[3,2-h]quinoline derivatives and their analogs, a variety of descriptors are calculated to build robust QSAR models. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. trdizin.gov.trdergipark.org.tr For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons, which often correlates with its biological activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters are used to understand how the molecule fits into a biological target like an enzyme's active site. dergipark.org.tr

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. trdizin.gov.trdergipark.org.tr

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching. nih.gov

Thermodynamic Descriptors: Parameters such as heat of formation, entropy, and heat capacity provide insights into the stability and energetics of the molecule. trdizin.gov.trdergipark.org.tr

The selection of appropriate descriptors is a critical step, and often a combination of different types is used to build a comprehensive model. nih.gov Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then employed to correlate these descriptors with the observed biological activity. nih.govnih.gov

Computational Approaches for Predicting Biological Potency

Once a QSAR model is established, it can be used to predict the biological potency of new or modified compounds. This predictive power is invaluable for prioritizing which compounds to synthesize and test in the laboratory, thereby saving time and resources.

Several computational techniques are employed to predict biological potency:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, and hydrophobic fields would likely enhance biological activity. nih.govmdpi.com These models are built by aligning a set of molecules and calculating their interaction energies with a probe atom. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By simulating the binding of pyrano[3,2-h]quinoline analogs to a specific biological target, such as an enzyme or receptor, their potential inhibitory activity can be estimated. nih.govnih.gov The docking score, which represents the binding affinity, is often used as a descriptor in QSAR models. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. nih.gov New compounds can then be designed to fit this pharmacophore model, increasing the likelihood of desired biological effects.

The robustness and predictive ability of these models are rigorously assessed through internal and external validation techniques. nih.govmdpi.com Successful QSAR models have been developed for various quinoline (B57606) and pyranoquinoline analogs, demonstrating their potential as anticancer, antimicrobial, and anti-diabetic agents. nih.govnih.govnih.gov

Computational Assessment of Potential Applications

Beyond their biological activities, theoretical calculations can also predict the potential of this compound and its analogs in materials science, particularly in the fields of nonlinear optics and photovoltaics.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial components in various technologies, including optical switching, frequency conversion, and data storage. Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of molecules.

For pyranoquinoline derivatives, the key NLO property of interest is the first hyperpolarizability (β). nih.gov A high β value indicates a strong second-order NLO response. Theoretical studies have shown that the NLO properties of these compounds are influenced by:

Donor-Acceptor Architecture: The presence of electron-donating and electron-accepting groups within the molecule can enhance the intramolecular charge transfer, leading to higher β values. researchgate.net

Substitution Effects: The type and position of substituent groups on the pyranoquinoline scaffold can significantly impact the NLO response. researchgate.net

Studies on related pyrano[3,2-c]quinoline derivatives have demonstrated that these compounds can possess significantly higher hyperpolarizability compared to standard NLO materials like urea, suggesting their potential for NLO applications. nih.gov

Theoretical Photovoltaic Performance Studies

The unique electronic properties of pyranoquinoline derivatives also make them promising candidates for use in organic photovoltaic (OPV) devices. Theoretical studies play a vital role in screening potential materials for solar cell applications by predicting their photovoltaic parameters.

Key parameters assessed through computational methods include:

HOMO-LUMO Energy Levels: The energy levels of the HOMO and LUMO are critical for determining the open-circuit voltage (Voc) of a solar cell and for ensuring efficient charge transfer at the donor-acceptor interface. nih.gov

Energy Gap (Eg): The difference between the HOMO and LUMO energies, also known as the energy gap, determines the range of the solar spectrum that the material can absorb. nih.govresearchgate.net A smaller energy gap generally leads to broader absorption and higher short-circuit current (Isc).

Charge Transport Properties: Theoretical calculations can also provide insights into the charge carrier mobility of these materials, which is crucial for efficient charge extraction in a solar cell. nih.gov

Computational studies on pyrano[3,2-c]quinoline and related pyrazole (B372694) derivatives have shown their potential for use in dye-sensitized solar cells (DSSCs) and organic solar cells. nih.govresearchgate.net By tuning the molecular structure through the introduction of different substituents, the electronic properties can be optimized to enhance photovoltaic performance. nih.govresearchgate.net For example, the introduction of a phenoxyphenyl group has been shown to broaden the absorption range and lower the energy gap of HPQ thin films. researchgate.net

Pharmacological and Biological Research Perspectives on Pyranoquinoline Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Pyranoquinoline derivatives have demonstrated a remarkable ability to inhibit a range of enzymes, suggesting their potential as therapeutic agents for a variety of diseases. The following sections delve into the specifics of their inhibitory actions.

Derivatives of pyranoquinolines have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial to the regulation of neurotransmitter levels. Studies have shown that these compounds can exhibit inhibitory concentrations in the nanomolar range. The mechanism of inhibition is often multifaceted, involving interactions with both the catalytic and peripheral anionic sites of the cholinesterase enzymes. This dual-binding capability is a key factor in their high inhibitory potency.

Certain pyranoquinoline derivatives have been found to be effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Kinetic studies have revealed that these compounds can act as non-competitive inhibitors, suggesting they bind to a site on the enzyme distinct from the active site. This mode of inhibition is significant as it can be less affected by high substrate concentrations. The inhibitory activity of these derivatives highlights their potential in the management of metabolic disorders.

The pyranoquinoline scaffold has been explored for its potential as an antibacterial agent through the inhibition of DNA gyrase and topoisomerase II. These enzymes are essential for bacterial DNA replication and are well-established targets for antibiotics. Research has indicated that pyranoquinoline derivatives can interfere with the function of these enzymes, leading to bacterial cell death. This line of inquiry opens up possibilities for the development of new antibacterial drugs.

In the ongoing search for novel antimalarial agents, pyranoquinoline derivatives have been investigated for their ability to inhibit pyridoxal (B1214274) synthase from Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme is crucial for the parasite's survival, and its inhibition can disrupt essential metabolic pathways. The exploration of pyranoquinolines as inhibitors of this target represents a promising strategy in the fight against malaria.

Select pyranoquinoline derivatives have shown inhibitory activity against blood coagulation factors, specifically Factor Xa and Factor XIa. These enzymes play critical roles in the coagulation cascade, and their inhibition is a key therapeutic strategy for the prevention and treatment of thrombosis. The ability of pyranoquinolines to target these factors suggests their potential as novel anticoagulants.

Receptor Ligand Binding and Modulation

Beyond enzyme inhibition, the interaction of pyranoquinoline derivatives with various cellular receptors is an area of active investigation. Their structural features allow them to bind to specific receptors, potentially modulating their activity and downstream signaling pathways. This opens up a broad spectrum of possibilities for their application in treating diseases where receptor dysfunction is a key pathological feature. Further research is needed to fully elucidate the receptor binding profiles and modulatory effects of this versatile class of compounds.

Structure-Activity Relationship (SAR) Investigations in Biological Systems

The biological efficacy of pyranoquinoline derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the pyranoquinoline core influence their therapeutic potential.

The type and position of substituents on the pyranoquinoline framework play a pivotal role in modulating biological activity. In a series of pyrano[3,2-c]quinoline analogues synthesized through a one-pot multicomponent reaction, the nature of the substituent on the aryl ring at the C4 position was found to be a key determinant for both anti-inflammatory and anticancer activities. researchgate.net Specifically, compounds with a 3-substitution on this aryl ring were identified as the most active candidates. researchgate.net

The presence of certain functional groups can also confer specific biological properties. For example, the synthesis of new 2H-pyrano[3,2-h]quinolines containing pyrazole (B372694) and indoline (B122111) moieties resulted in compounds with excellent antibacterial and antifungal activities. iiste.org This suggests that the addition of these heterocyclic rings to the pyranoquinoline scaffold enhances its antimicrobial potential.

The strategic placement of substituents, particularly halogens, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. In the context of pyranoquinolines, positional and halogen substitutions have been shown to significantly impact their activity profiles.

Research on pyrano[3,2-c]quinoline derivatives revealed that substitutions on the aryl ring at the C4 position are critical. researchgate.net Both sterically hindered and heteroaryl substitutions at this position were found to affect the anti-inflammatory and anticancer activities of the compounds. researchgate.net This highlights the sensitivity of the biological activity to the steric and electronic properties of the substituents at this specific location.

Furthermore, the introduction of halogen atoms at different positions on the pyranoquinoline core has been explored. For instance, the synthesis of 5-halo-8-hydroxyquinoline-7-carboxaldehydes, which are precursors to 2H-pyrano[3,2-h]quinolines, allows for the incorporation of halogens at the 5-position of the quinoline (B57606) ring system. iiste.org These halogenated precursors can then be used to generate a variety of pyranoquinoline derivatives with potentially enhanced biological activities. iiste.org

Diverse Biological Activities of Pyranoquinoline Derivatives

The unique structural features of pyranoquinolines have led to the discovery of a wide range of biological activities, making them attractive scaffolds for drug discovery.

Pyranoquinoline derivatives have demonstrated significant potential as antimicrobial agents. A study on newly synthesized 2H-pyrano[3,2-h]quinolines showed that derivatives containing pyrazole and indoline moieties exhibit excellent antibacterial and antifungal activities. iiste.org This indicates that the combination of the pyranoquinoline core with other heterocyclic systems can lead to potent antimicrobial compounds.

Naturally occurring pyranoquinolines also exhibit antimicrobial properties. For example, the alkaloid helietidine, a pyranoquinoline derivative isolated from the stem bark and leaves of Helietta longifoliata, has been found to possess antibacterial activity. mdpi.com

The anticancer and antitumor properties of pyranoquinoline derivatives are a major area of research. These compounds have been shown to exert their effects through various mechanisms.

A series of pyrano[3,2-c]quinoline analogues were evaluated for their anti-inflammatory and cytotoxic activities. researchgate.net Several compounds in this series were found to be potent inhibitors of TNF-α and IL-6 production in human peripheral blood mononuclear cells, in addition to exhibiting cytotoxicity against cancer cell lines. researchgate.net The structure-activity relationship study suggested that the substitution pattern on the aryl ring at the C4 position is crucial for both of these activities. researchgate.net

The sigma-2 (σ2) receptor, which is overexpressed in many types of cancer, is a key target for some quinoline-based anticancer agents. nih.gov Ligands that bind to the σ2R can induce cytotoxicity through multiple oncogenic pathways, including those involving reactive oxygen species (ROS), p53, and both caspase-dependent and -independent apoptosis. nih.gov While the precise mechanisms are still under investigation, the development of selective σ2R ligands based on the quinoline scaffold is a promising strategy for cancer therapy. nih.gov

Natural Occurrence and Biosynthetic Pathways of Pyranoquinoline Structures

Isolation from Natural Sources (e.g., Rutaceae Alkaloids)

The Rutaceae family, commonly known as the rue or citrus family, is a rich and diverse source of pyranoquinoline alkaloids. While a wide array of these compounds has been isolated from various genera within this family, it is important to note that the specific compound 2H-Pyrano[3,2-h]quinolin-4(3H)-one has not been explicitly reported as a naturally occurring product in the reviewed scientific literature. However, its structural motifs are well-represented in a number of related natural alkaloids.

For instance, the isomeric pyrano[3,2-c]quinolone scaffold is a common structural feature in alkaloids found in the Rutaceae family. nih.govnih.gov These compounds have been isolated from various plants and have been the subject of extensive research due to their interesting biological properties.

The general class of quinoline (B57606) alkaloids, to which pyranoquinolines belong, has been identified in numerous species. For example, new quinoline alkaloids have been isolated from the roots of Ruta chalepensis, a plant found in the northern Saudi desert. researchgate.net Furthermore, alkaloids with a quinoline framework have been extracted from the stems of Paramignya trimera. nih.gov These findings underscore the importance of the Rutaceae family as a primary source for this class of compounds.

The isolation and characterization of these alkaloids typically involve extraction from plant materials followed by various chromatographic and spectroscopic techniques to determine their precise chemical structures.

Proposed Biosynthetic Routes to Pyranoquinoline Scaffolds

The biosynthesis of pyranoquinoline alkaloids is a complex process that is believed to start from fundamental precursors within the plant. While the specific pathway for This compound is not detailed in the literature, the general biosynthetic routes for the broader class of furo- and pyranoquinoline alkaloids have been proposed and studied.

The biosynthesis is thought to originate from anthranilic acid, a key intermediate in the shikimate pathway. The quinoline ring system is formed through the condensation of anthranilic acid with a C2 unit, likely derived from acetyl-CoA. A crucial intermediate in the formation of many quinoline alkaloids is 4-hydroxy-2-quinolone.

Subsequent modifications of the 4-hydroxy-2-quinolone core lead to the diverse range of quinoline alkaloids. The formation of the pyran ring in pyranoquinoline alkaloids is believed to involve the introduction of a C5 isoprenoid unit, derived from the mevalonate (B85504) or deoxyxylulose phosphate (B84403) pathway. This isoprenoid unit, typically in the form of dimethylallyl pyrophosphate (DMAPP), can undergo cyclization to form the pyran ring fused to the quinoline core.

While these general pathways provide a framework for understanding the formation of pyranoquinoline structures, the specific enzymes and intermediate steps involved in the biosynthesis of any particular pyranoquinoline alkaloid, including the theoretical pathway to This compound , require further detailed investigation.

Emerging Research Directions and Future Prospects for Pyranoquinoline Compounds

Development as Advanced Fluorescent Probes and Dyes

Pyranoquinoline derivatives are gaining significant attention as advanced fluorescent materials. Their inherent photophysical properties, often characterized by strong fluorescence, make them ideal candidates for the development of novel probes and dyes.

Researchers have successfully synthesized various pyranoquinoline derivatives that exhibit intense blue fluorescence. researchgate.net The strategic modification of the pyranoquinoline core allows for the fine-tuning of their photophysical characteristics, opening up possibilities for a wide range of applications. These compounds are being explored for their utility in textiles, paper, leather, and even as additives in cosmetics. niscpr.res.in

One notable area of development is in the creation of dual-responsive fluorescent probes. For instance, an imino and benzimidazolinyl functionalized pyrano[2,3-b]quinoline has been designed to detect both mercury ions and phosgene (B1210022) through distinct colorimetric and fluorescence changes. researchgate.netnih.gov This dual-functionality highlights the potential for creating highly specific and versatile sensors for environmental and biological monitoring. researchgate.netnih.gov The development of such probes with high selectivity and rapid response times demonstrates the practical applicability of pyranoquinolines in real-world sensing scenarios. nih.gov

Furthermore, the structural versatility of pyranoindoles, which can be considered analogues of pyranocarbazoles, makes them suitable for various photophysical applications. mdpi.com These include their use in phototriggered drug delivery systems and as two-photon active photoinitiators. mdpi.com

Potential in Material Science Applications (e.g., Organic Semiconductors, Solar Cells)

The promising electronic properties of pyranoquinoline derivatives have led to their investigation in various material science applications, including organic semiconductors and solar cells. Quinoline-based compounds, in general, are desirable for optoelectronic applications due to their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structures can be modified. researchgate.net

Organic Semiconductors: The extended π-conjugated systems present in phenanthroline derivatives, a related class of compounds, make them interesting for their charge transfer capabilities, which is a key characteristic for semiconductor materials. mdpi.com Similarly, the delocalized π-electron systems in pyranoquinoline derivatives suggest their potential as organic semiconductors. mdpi.com Research into new organic semiconductors based on related heterocyclic systems like pyrrolo-phenanthrolines has shown n-type semiconductor behavior, indicating their potential use in electronic devices such as thermistors and in nanoelectronics. mdpi.com

Solar Cells: In the field of photovoltaics, quinoline (B57606) and its derivatives have been explored as materials for the emission layer of organic light-emitting diodes (OLEDs) and in transistors. researchgate.net Their electron-withdrawing nature is particularly beneficial for electron transportation processes in these devices. researchgate.net While research on 2H-Pyrano[3,2-h]quinolin-4(3H)-one itself in solar cells is still emerging, related quinoxaline-based dyes have shown promise in dye-sensitized solar cells (DSSCs), achieving significant power conversion efficiencies. researchgate.net The structural versatility and electron-withdrawing properties of these scaffolds are key to their performance. researchgate.net The development of novel materials for perovskite solar cells is an active area of research, with a focus on improving efficiency and stability. mdpi.commdpi.com The use of coordination nanosheets and other novel materials to modulate perovskite crystallization demonstrates the innovative approaches being taken to enhance solar cell performance. rsc.org

Chemo-sensing Applications (e.g., Chemical pH Sensors)

The ability of pyranoquinoline derivatives to exhibit changes in their photophysical properties in response to their chemical environment makes them excellent candidates for chemo-sensing applications, particularly as pH sensors.

Certain chromenoquinoline-based molecules have been reported to function as fluorescence sensors. researchgate.net Researchers have designed and synthesized novel chromenoquinoline derivatives that act as fluorescent pH sensors with tunable pKa values, demonstrating their applicability for bioimaging in living cells. researchgate.net The introduction of electron-donating groups onto the chromenoquinoline backbone allows for the modulation of their pH-sensing range. researchgate.net

The principle behind their function as pH sensors often lies in the protonation and deprotonation of nitrogen atoms within the quinoline ring system, which alters the electronic structure of the molecule and, consequently, its fluorescence properties. This pH-dependent fluorescence provides a mechanism for detecting changes in acidity. The development of ratiometric fluorescent pH sensors is particularly advantageous as they allow for more accurate measurements by taking the ratio of fluorescence intensities at two different wavelengths, minimizing the effects of probe concentration and instrumental fluctuations.

Strategies for Enhancing Biological Efficacy and Selectivity

To improve the therapeutic potential of pyranoquinoline compounds, researchers are actively exploring strategies to enhance their biological efficacy and selectivity. This involves modifying the core pyranoquinoline structure to optimize its interaction with specific biological targets while minimizing off-target effects.

One key strategy is the strategic introduction of various substituents onto the pyranoquinoline scaffold. For example, in the context of antifungal agents, studies on zanthosimuline (B12824340) and its analogues have revealed that modifications to the prenyl side chain significantly impact their biological activity. nih.govresearchgate.net Maintaining the prenyl side chain in an N-demethylated derivative was found to strongly increase the antifungal activity against several postharvest fungal pathogens. nih.govresearchgate.net Conversely, other modifications, such as replacement with a geranyl chain or hydrogenation of the side chain, led to a partial or complete loss of activity. nih.gov

Another approach involves the synthesis of hybrid molecules that combine the pyranoquinoline core with other pharmacologically active moieties. For instance, the synthesis of pyrano[3,2-h]quinoline derivatives containing pyrazole (B372694) and indoline (B122111) moieties has been shown to yield compounds with excellent antibacterial and antifungal activities. researchgate.netiiste.org This suggests that combining the pyranoquinoline structure with other heterocyclic systems can lead to synergistic effects and enhanced biological profiles.

Furthermore, the investigation of structure-activity relationships (SAR) is crucial for guiding the design of more potent and selective compounds. By systematically altering different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for the desired therapeutic effects. For example, in a series of pyrano[3,2-c]quinoline-3-carboxylate derivatives, it was found that halo-substituted compounds were more potent inhibitors of cancer cell proliferation than their non-halogenated counterparts, with the bromo-substituted derivative showing the highest activity. nih.gov

Multi-Targeted Ligand Design Approaches

The complexity of many diseases, such as Alzheimer's disease and cancer, has led to the development of multi-target-directed ligands (MTDLs). This approach aims to design single molecules that can simultaneously modulate multiple biological targets involved in the disease process, potentially leading to improved therapeutic efficacy and a reduced likelihood of drug resistance.

The pyranoquinoline scaffold is well-suited for the design of MTDLs due to its structural complexity and the multiple points at which it can be chemically modified. One strategy involves creating hybrid molecules by combining the pyranoquinoline core with other pharmacophores known to interact with different targets. nih.gov For example, a design strategy has been proposed to convert a dual-binding site acetylcholinesterase inhibitor into a trifunctional compound for Alzheimer's disease by incorporating a metal-chelating moiety. nih.gov These multifunctional compounds can inhibit acetylcholinesterase, prevent the enzyme-induced aggregation of amyloid-beta peptides, and chelate metal ions that are implicated in the neurodegenerative process. nih.gov

The development of MTDLs based on the pyranoquinoline framework is a promising area of research. By acting on multiple targets in a synergistic manner, these single multifunctional drugs could offer a more effective approach to treating complex diseases. nih.gov This strategy moves away from the traditional "one-target, one-drug" paradigm and embraces a more holistic approach to drug discovery.

Q & A

Q. What strategies modify substituents to tune electronic properties for targeted applications?

  • Methodological Answer : Introducing electron-deficient groups (e.g., nitro or carbonyl) at C(3) increases electrophilicity for nucleophilic attacks, while bulky substituents (e.g., cyclohexyl) enhance steric shielding in antimicrobial agents. Hammett plots quantify substituent effects on reaction rates and bioactivity .

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